molecular formula C19H14F2N2O3 B1265242 Aslan003 CAS No. 1035688-66-4

Aslan003

Número de catálogo: B1265242
Número CAS: 1035688-66-4
Peso molecular: 356.3 g/mol
Clave InChI: OMPATGZMNFWVOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Farudodstat, también conocido como ASLAN003, es un inhibidor potente y activo por vía oral de la dihidroorotato deshidrogenasa (DHODH). Esta enzima juega un papel crucial en la vía de biosíntesis de pirimidinas de novo, que es esencial para la síntesis de ADN y ARN. Farudodstat ha mostrado un potencial significativo en el tratamiento de diversas enfermedades, incluyendo la leucemia mieloide aguda (LMA) y trastornos autoinmunes como la alopecia areata .

Mecanismo De Acción

Farudodstat ejerce sus efectos inhibiendo DHODH, una enzima involucrada en la síntesis de novo de pirimidinas. Al bloquear esta vía, Farudodstat reduce la disponibilidad de pirimidinas, que son esenciales para la síntesis de ADN y ARN. Esta inhibición conduce a:

Análisis Bioquímico

Biochemical Properties

ASLAN003 functions by inhibiting dihydroorotate dehydrogenase, which is responsible for catalyzing the fourth step of the de novo pyrimidine synthesis pathway. This inhibition leads to a reduction in pyrimidine levels, which is essential for DNA and RNA synthesis. This compound interacts with various enzymes and proteins, including DHODH, and induces differentiation of AML cells by activating transcription factors such as AP-1. The compound also inhibits protein synthesis and triggers apoptotic pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In AML cell lines and primary AML blasts, this compound reduces cell proliferation and viability. It induces differentiation of leukemic cells, leading to an increase in the expression of myeloid markers such as CD11b. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by activating transcription factors and inhibiting protein synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to dihydroorotate dehydrogenase, thereby inhibiting its activity. This inhibition leads to a decrease in pyrimidine synthesis, which is crucial for the proliferation of leukemic cells. This compound induces differentiation of AML cells by activating transcription factors such as AP-1 and repressing oncogenic transcription factors like HoxA9 and Gata1. The compound also triggers apoptotic pathways and inhibits protein synthesis, contributing to its anti-leukemic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its inhibitory effects on dihydroorotate dehydrogenase over extended periods. Long-term studies have shown that this compound consistently induces differentiation and reduces the proliferation of AML cells. Additionally, the compound has been observed to have a favorable toxicity profile, with no significant adverse effects on normal hematopoietic cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively induces differentiation and reduces leukemic burden without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, although it generally maintains a favorable safety profile. Studies have shown that this compound prolongs survival in AML xenograft mice and patient-derived xenograft models .

Metabolic Pathways

This compound is involved in the de novo pyrimidine synthesis pathway, where it inhibits dihydroorotate dehydrogenase. This inhibition leads to a reduction in pyrimidine levels, affecting DNA and RNA synthesis. The compound interacts with various enzymes and cofactors involved in this pathway, leading to changes in metabolic flux and metabolite levels. This compound also influences the expression of key transcription factors involved in myeloid differentiation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells. This compound accumulates in leukemic cells, where it exerts its inhibitory effects on dihydroorotate dehydrogenase. The compound’s distribution within tissues is influenced by its binding to specific proteins and its stability in the cellular environment .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity. The compound is directed to the mitochondria, where dihydroorotate dehydrogenase is located. This subcellular localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria. The compound’s activity and function are influenced by its localization within these specific compartments .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Farudodstat involucra múltiples pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen:

    Formación de la estructura central: La estructura central de Farudodstat se sintetiza a través de una serie de reacciones de condensación y ciclización.

    Modificaciones del grupo funcional: Se introducen varios grupos funcionales para mejorar la actividad y selectividad del compuesto. Esto involucra reacciones como la halogenación, alquilación y acilación.

    Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.

Métodos de producción industrial: En un entorno industrial, la producción de Farudodstat se escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto implica:

    Procesamiento por lotes: Se utilizan reactores a gran escala para llevar a cabo la síntesis por lotes.

    Química de flujo continuo: Para una producción más eficiente, se pueden emplear reactores de flujo continuo, lo que permite un mejor control de las condiciones de reacción y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones: Farudodstat experimenta varias reacciones químicas, que incluyen:

    Oxidación: Farudodstat puede oxidarse bajo condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales dentro de la molécula.

    Sustitución: Las reacciones de sustitución nucleófila y electrófila se utilizan para introducir o reemplazar grupos funcionales.

Reactivos y condiciones comunes:

    Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

    Reactivos de sustitución: Halogenos, haluros de alquilo, cloruros de acilo.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de Farudodstat con grupos funcionales modificados, que se pueden utilizar para estudiar las relaciones estructura-actividad y optimizar las propiedades del compuesto.

Aplicaciones Científicas De Investigación

Farudodstat tiene una amplia gama de aplicaciones en la investigación científica:

    Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de DHODH y sus efectos sobre la biosíntesis de pirimidinas.

    Biología: Investiga el papel de DHODH en los procesos celulares y su potencial como objetivo para la intervención terapéutica.

    Medicina: Explora su eficacia en el tratamiento de enfermedades como la LMA y los trastornos autoinmunes.

    Industria: Aplicaciones potenciales en el desarrollo de nuevos fármacos dirigidos a DHODH y vías relacionadas.

Comparación Con Compuestos Similares

Farudodstat se compara con otros inhibidores de DHODH, como:

    Leflunomida: Un inhibidor de DHODH más antiguo utilizado en el tratamiento de la artritis reumatoide. Farudodstat es más potente y selectivo.

    Teriflunomida: Otro inhibidor de DHODH utilizado para la esclerosis múltiple. Farudodstat ha demostrado mejores perfiles de eficacia y seguridad en estudios preclínicos.

Singularidad: La alta potencia, selectividad y biodisponibilidad oral de Farudodstat lo convierten en un candidato prometedor para el tratamiento de diversas enfermedades. Su capacidad para inducir la apoptosis y modular las respuestas inmunitarias lo distingue de otros inhibidores de DHODH .

Propiedades

IUPAC Name

2-[2,6-difluoro-4-(3-methoxyphenyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3/c1-26-13-5-2-4-11(8-13)12-9-15(20)17(16(21)10-12)23-18-14(19(24)25)6-3-7-22-18/h2-10H,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPATGZMNFWVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)NC3=C(C=CC=N3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035688-66-4
Record name Aslan-003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035688664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farudodstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16049
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1035688-66-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FARUDODSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58WE41H6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In another embodiment (step c2), the aminium salt of 3,5-difluoro-3′-methoxybiphenyl-4-amine from step b) is optionally, dried or semidried to remove or partially remove the solvent. Subsequently, said aminium salt is hydrolyzed in the presence of water under well-known reaction conditions to 3,5-difluoro-3′-methoxybiphenyl-4-amine and finally, 3,5-difluoro-3′-methoxybiphenyl-4-amine in the amine form is reacted with 2-chloronicotinic acid to obtain 2-[(3,5-difluoro-3′-methoxy-1,1′-biphenyl-4-yl)amino]nicotinic acid.
[Compound]
Name
aminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aslan003
Reactant of Route 2
Aslan003
Reactant of Route 3
Reactant of Route 3
Aslan003
Reactant of Route 4
Aslan003
Reactant of Route 5
Aslan003
Reactant of Route 6
Aslan003

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.